Trichloroacetyl bromide

Description

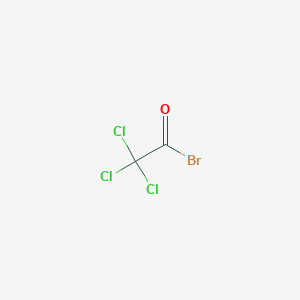

Trichloroacetyl bromide (CCl₃COBr) is a halogenated acyl bromide characterized by three chlorine atoms and a bromine atom attached to an acetyl group. It is a reactive intermediate used in organic synthesis, particularly in cycloaddition reactions and the generation of dichloroketene . Its high reactivity stems from the electron-withdrawing trichloromethyl group and the bromide leaving group, making it suitable for nucleophilic acyl substitutions. However, its instability and volatility (it fumes in air) necessitate fresh preparation and careful handling .

Properties

IUPAC Name |

2,2,2-trichloroacetyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrCl3O/c3-1(7)2(4,5)6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYASGXIJVBVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrCl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416019 | |

| Record name | Acetyl bromide, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34069-94-8 | |

| Record name | Acetyl bromide, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Trichloroacetyl Bromide vs. Trichloroacetyl Chloride (CCl₃COCl)

Reactivity and Stability :

- This compound is less stable than trichloroacetyl chloride. The latter is commercially available and can be stored longer, whereas the bromide often requires immediate use after preparation .

- In dichloroketene generation, trichloroacetyl chloride (2 equivalents) achieves comparable yields (70–80%) to this compound (5 equivalents), indicating higher efficiency for the chloride .

- The bromide’s volatility and air sensitivity lead to irreproducible results in cycloadditions with hindered olefins, whereas the chloride provides consistent outcomes .

This compound vs. Tribromoacetyl Bromide (CBr₃COBr)

Reactivity :

- Tribromoacetyl bromide’s higher bromine content increases its molecular weight (367.7 g/mol vs. 260.3 g/mol for CCl₃COBr) and may enhance electrophilicity.

- In allyl ester synthesis, tribromoacetyl bromide replaces trichloroacetyl chloride to form allyl tribromoacetate, suggesting compatibility in similar reactions but with altered reactivity due to bromine’s polarizability .

This compound vs. Bromoacetyl Chloride (BrCH₂COCl)

Structure and Reactivity :

- Bromoacetyl chloride has a single bromine atom on a methyl group, making it less electron-withdrawing than this compound. This difference affects reaction rates and mechanisms in acylations.

- Bromoacetyl chloride is used in peptide synthesis and heterocycle formation, whereas this compound’s trichloromethyl group favors ketene generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.